Cas no 1805216-29-8 (Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate)

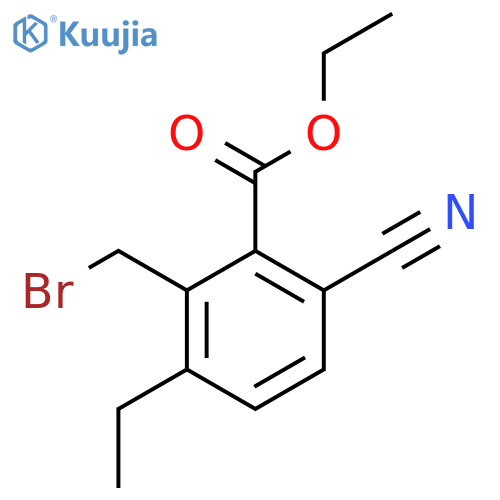

1805216-29-8 structure

商品名:Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate

CAS番号:1805216-29-8

MF:C13H14BrNO2

メガワット:296.159762859344

CID:4948464

Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate

-

- インチ: 1S/C13H14BrNO2/c1-3-9-5-6-10(8-15)12(11(9)7-14)13(16)17-4-2/h5-6H,3-4,7H2,1-2H3

- ほほえんだ: BrCC1C(C(=O)OCC)=C(C#N)C=CC=1CC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 310

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3.2

Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015016950-1g |

Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate |

1805216-29-8 | 97% | 1g |

1,519.80 USD | 2021-06-18 |

Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

1805216-29-8 (Ethyl 2-bromomethyl-6-cyano-3-ethylbenzoate) 関連製品

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量